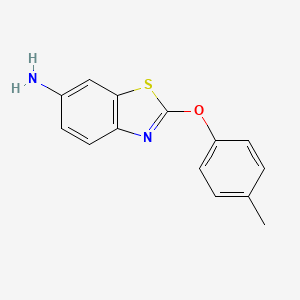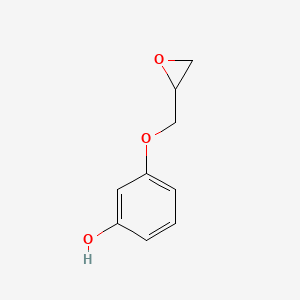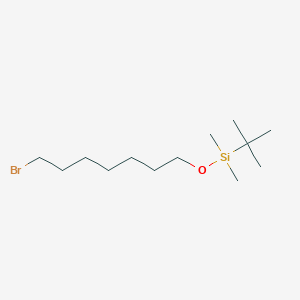![molecular formula C15H14N2O2S B8473090 4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one](/img/structure/B8473090.png)
4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one is a heterocyclic compound that belongs to the class of thienopyridines. Thienopyridines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one typically involves the construction of the thieno[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the condensation of a suitable thiophene derivative with a pyridine precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or transition metal complexes to facilitate the formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the progress of the reaction and to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and organometallic compounds (Grignard reagents) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model for understanding heterocyclic chemistry.
Biology: Researchers investigate its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine share structural similarities and are studied for their biological activities.
Uniqueness
4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the fused ring system. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C15H14N2O2S/c1-8-13(9-4-3-5-10(6-9)19-2)14-11(16)7-12(18)17-15(14)20-8/h3-7H,1-2H3,(H3,16,17,18) |
InChI Key |
OUKUBBYQLAWQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=O)C=C2N)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-morpholin-4-yl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8473022.png)

![(2-Benzo[b]thiophen-2-yl-ethyl)-dimethylamine](/img/structure/B8473028.png)






![4-[(4-Fluorophenyl)sulfonyl]benzaldehyde](/img/structure/B8473074.png)


